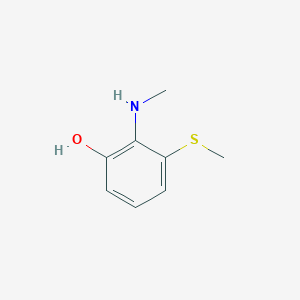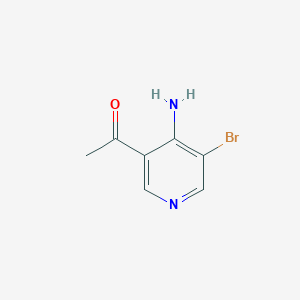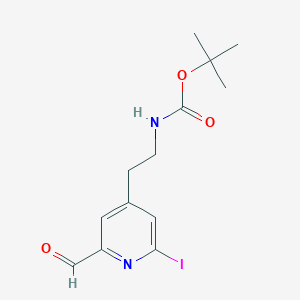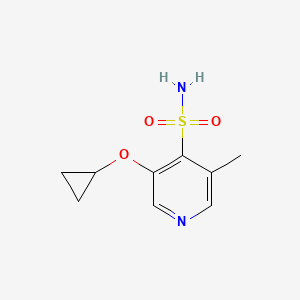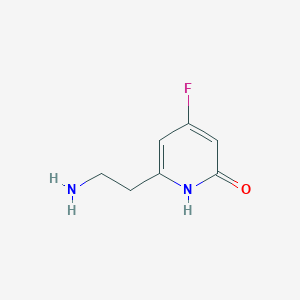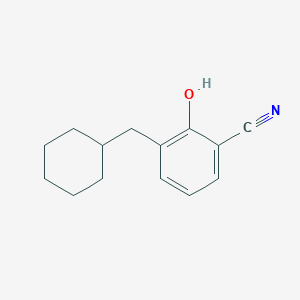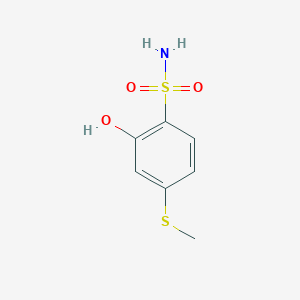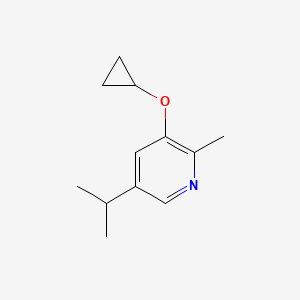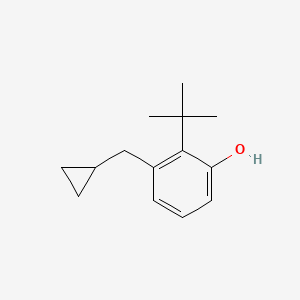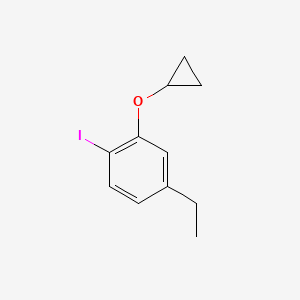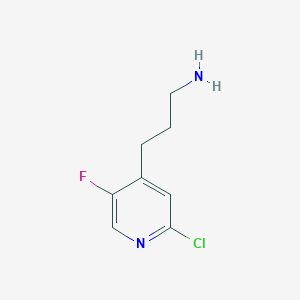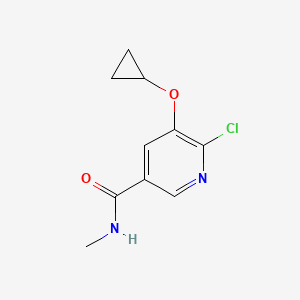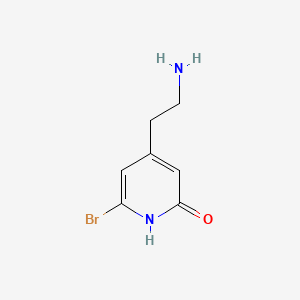
4-(2-Aminoethyl)-6-bromopyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-6-bromopyridin-2-OL is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of an aminoethyl group at the 4-position, a bromine atom at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-bromopyridin-2-OL typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 2-hydroxypyridine followed by the introduction of the aminoethyl group through nucleophilic substitution. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-6-bromopyridin-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(2-Aminoethyl)pyridin-2-OL.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-(2-Aminoethyl)-6-bromopyridin-2-one.
Reduction: Formation of 4-(2-Aminoethyl)pyridin-2-OL.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-6-bromopyridin-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-6-bromopyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)pyridin-2-OL: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-hydroxypyridine:
2-Amino-4-bromopyridine: Lacks the hydroxyl group, altering its chemical properties and reactivity.
Uniqueness
4-(2-Aminoethyl)-6-bromopyridin-2-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminoethyl group, bromine atom, and hydroxyl group allows for versatile modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-6-bromo-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-5(1-2-9)4-7(11)10-6/h3-4H,1-2,9H2,(H,10,11) |
Clave InChI |
GNONSXJMIRZSQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)Br)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


